Misoprostol acid

Catalog No.
S1486180
CAS No.
112137-89-0
M.F
C21H36O5
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Misoprostol acid

CAS Number

112137-89-0

Product Name

Misoprostol acid

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1

InChI Key

CNWGPXZGIIOYDL-MKYGPDKMSA-N

SMILES

Array

Synonyms

(11α,13E)-11,16-Dihydroxy-16-methyl-9-oxo-prost-13-en-1-oic Acid; Misoprostol Free Acid; (+/-)-15-Deoxy-(16RS)-16-hydroxy-16-methylprogestaglandin E1;

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O

The exact mass of the compound Misoprostol acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Prostaglandins, Synthetic - Prostaglandins E, Synthetic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Misoprostol acid (SC-30695) is the pharmacologically active, de-esterified metabolite of the synthetic prostaglandin E1 (PGE1) analog misoprostol. While the parent ester is widely utilized in clinical formulations for stability, it functions strictly as a prodrug and lacks direct receptor activity. Consequently, misoprostol acid is the mandatory chemical species for in vitro pharmacological profiling, specifically targeting EP receptors. In the context of procurement, misoprostol acid is fundamentally required as an analytical reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) pharmacokinetic assays, owing to the near-instantaneous systemic conversion of the parent drug. Procuring the free acid ensures accurate calibration, reproducible receptor binding, and reliable bioanalytical quantification [1].

Substituting misoprostol acid with the parent misoprostol ester introduces severe methodological failures in both analytical and in vitro workflows. In cell-free systems, purified receptor assays, or cell lines lacking robust esterase activity, the misoprostol prodrug exhibits negligible binding affinity and fails to activate EP receptors, leading to false-negative pharmacological data. Furthermore, for bioanalytical applications, intact misoprostol is virtually undetectable in human plasma due to its rapid de-esterification, which has an in vitro half-life of just 6.4 minutes at 37°C. Attempting to use the ester as a calibration standard for systemic exposure monitoring is therefore analytically invalid; misoprostol acid must be procured to establish accurate LC-MS/MS calibration curves and quantify true active drug levels [1].

Plasma Detectability and LC-MS/MS Calibration Suitability

In pharmacokinetic profiling, the parent misoprostol ester undergoes rapid de-esterification in human plasma at 37°C, exhibiting an in vitro half-life of merely 6.4 minutes, resulting in no intact parent drug being detectable in systemic circulation[1]. In contrast, misoprostol acid serves as the stable, quantifiable analyte, enabling robust LC-MS/MS method validation with a lower limit of quantification (LLOQ) of 10 pg/mL and linearity up to 3000 pg/mL [2].

Evidence DimensionPlasma half-life and analytical detectability
Target Compound DataMisoprostol acid (Stable analytical target, LLOQ = 10 pg/mL)
Comparator Or BaselineMisoprostol ester (t1/2 = 6.4 minutes, undetectable in plasma)
Quantified Difference>99% difference in systemic persistence; ester is unquantifiable for PK modeling.
ConditionsHuman plasma, 37°C, LC-MS/MS bioanalysis

Procurement of misoprostol acid is an absolute requirement for bioanalytical laboratories constructing calibration curves for clinical or preclinical pharmacokinetic studies.

In Vitro EP Receptor Activation Dependency

Misoprostol is a prodrug that requires enzymatic cleavage by esterases to exert its pharmacological effects. In isolated cell assays or purified receptor models lacking sufficient esterase activity, the ester form remains inactive. Misoprostol acid (SC-30695), however, possesses the significant pharmacological activity required to directly bind and stimulate EP receptors, entirely bypassing the need for esterase activation [1].

Evidence DimensionDirect EP receptor binding and activation
Target Compound DataMisoprostol acid (Direct EP receptor agonist)
Comparator Or BaselineMisoprostol ester (Inactive prodrug requiring hydrolysis)
Quantified DifferenceAbsolute requirement of the free acid for receptor affinity in cell-free or esterase-deficient systems.
ConditionsIn vitro EP receptor binding assays and isolated tissue preparations

Researchers conducting in vitro receptor binding or cell signaling assays must procure the free acid to avoid false-negative results caused by incomplete prodrug activation.

Targeted EP3 Receptor Selectivity for Pharmacological Modeling

While some endogenous prostaglandins bind promiscuously across multiple EP receptor subtypes, the active free acid of misoprostol demonstrates targeted selectivity. Pharmacological profiling indicates that misoprostol preferentially binds to the prostaglandin E2 prostanoid subtype 3 receptor (EP3) over other EP subtypes, with particularly high affinity for human and mouse EP3 variants compared to rat models [1].

Evidence DimensionReceptor subtype binding selectivity
Target Compound DataMisoprostol acid (High affinity and preferential selectivity for EP3)
Comparator Or BaselineNon-selective prostanoids (Pan-EP receptor activation)
Quantified DifferenceSelective EP3 engagement over other EP subtypes.
ConditionsIn vitro receptor binding assays (human and mouse models)

For researchers mapping specific EP3-dependent intracellular signaling or smooth muscle contractility, misoprostol acid provides a cleaner, more selective pharmacological probe than endogenous pan-agonists.

LC-MS/MS Pharmacokinetic Reference Standards

Because the parent misoprostol ester is undetectable in plasma due to rapid hydrolysis (t1/2 = 6.4 min), misoprostol acid is exclusively used as the analytical reference standard and calibrant for quantifying drug exposure in clinical and preclinical bioanalysis workflows [1], [2].

Cell-Free EP Receptor Binding Assays

In purified receptor systems or cell lines lacking endogenous esterases, the prodrug misoprostol is inactive. Misoprostol acid is the mandatory active ligand procured for characterizing EP receptor affinity, antagonist screening, and structural biology studies [1].

Ex Vivo Uterine and Gastric Tissue Contractility Models

For isolated tissue bath experiments measuring smooth muscle contraction, misoprostol acid ensures immediate, concentration-dependent EP3 receptor engagement without the variable lag time or incomplete conversion associated with esterase-dependent prodrugs [1].

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

368.25627424 Da

Monoisotopic Mass

368.25627424 Da

Heavy Atom Count

26

Appearance

Assay:≥97%A solution in methyl acetate

UNII

12Z0SU967A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

Misoprostol (free acid form)

Dates

Last modified: 08-15-2023

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